N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Overview
Description
N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features two pyrazole rings substituted with bromine, methyl, chlorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available pyrazole derivatives, which undergo various substitution reactions to introduce the desired functional groups.
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Step 1: Synthesis of 4-Bromo-3-methyl-1H-pyrazole
Reagents: 4-Bromo-1-methyl-1H-pyrazole can be synthesized using bromine and 1-methylpyrazole.
Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
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Step 2: Synthesis of 4-Chloro-3-nitro-1H-pyrazole
Reagents: 4-Chloro-3-nitro-1H-pyrazole can be synthesized using chlorination and nitration reactions on 1H-pyrazole.
Conditions: The reaction involves the use of chlorinating agents like thionyl chloride and nitrating agents like nitric acid.
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Step 3: Coupling Reaction
Reagents: The two pyrazole derivatives are coupled using a suitable linker, such as 3-bromopropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in DMF (dimethylformamide) at room temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and halogens can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Chloro-3-nitro-1H-pyrazole
Uniqueness
N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the combination of two differently substituted pyrazole rings. This structural complexity can result in distinct chemical and biological properties compared to simpler pyrazole derivatives .
Properties
IUPAC Name |
N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-3-(4-chloro-3-nitropyrazol-1-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN6O3/c1-9-10(14)7-19(17-9)5-2-4-16-12(22)3-6-20-8-11(15)13(18-20)21(23)24/h7-8H,2-6H2,1H3,(H,16,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMFTUIKRAKHMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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